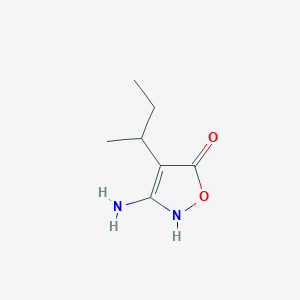

3-Amino-4-(sec-butyl)isoxazol-5(2H)-one

Description

Historical Context of Isoxazole (B147169) and Isoxazolone Research

The study of isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, dates back to the early 20th century. The first synthesis of the parent isoxazole was reported by Claisen in 1903. bldpharm.com Since this initial discovery, the chemistry of isoxazoles and their derivatives has expanded significantly.

A key subclass of these compounds is the isoxazolones, which are characterized by a carbonyl group within the isoxazole ring. The synthesis of isoxazol-5(4H)-ones, a tautomeric form of isoxazol-5(2H)-ones, has been an area of active investigation. Early methods often involved the condensation of β-keto esters with hydroxylamine (B1172632). youtube.com Over the decades, a variety of synthetic strategies have been developed to create substituted isoxazoles and isoxazol-5-ones, including one-pot, multi-component reactions that offer efficiency and the ability to generate diverse molecular libraries. nih.govmdpi.comorientjchem.org These advancements have been driven by the wide-ranging applications of these scaffolds. nih.gov

Structural Features and Nomenclature of 3-Amino-4-(sec-butyl)isoxazol-5(2H)-one

Detailed research findings and spectroscopic data for this compound are not extensively available in peer-reviewed literature. The compound is primarily listed in chemical supplier catalogs, which provide fundamental structural and identifying information.

The structure of this compound is defined by a central isoxazol-5(2H)-one ring. This is a five-membered ring consisting of one oxygen atom, one nitrogen atom, and three carbon atoms, one of which is a carbonyl carbon. The ring is substituted at two positions:

An amino group (-NH₂) is attached at the 3-position.

A sec-butyl group (-CH(CH₃)CH₂CH₃) is attached at the 4-position.

The name "isoxazol-5(2H)-one" indicates the presence of the carbonyl group at position 5 and that the nitrogen atom at position 2 is bonded to a hydrogen atom. This compound can exist in tautomeric forms, such as 3-amino-4-(sec-butyl)isoxazol-5(4H)-one, where the double bond shifts within the ring and the hydrogen is located at the 4-position. The CAS Registry Number for the 5(4H)-one tautomer is 6941-34-0. bldpharm.comchembuyersguide.comechemi.com

Table 1: Chemical Identifiers for 3-Amino-4-(sec-butyl)isoxazol-5(4H)-one

| Identifier | Value | Source(s) |

| CAS Number | 6941-34-0 | bldpharm.comchembuyersguide.comechemi.com |

| Molecular Formula | C₇H₁₂N₂O₂ | ichemistry.cn |

| Molecular Weight | 156.18 g/mol | bldpharm.com |

| IUPAC Name | 3-amino-4-(butan-2-yl)-2,3-dihydro-1,2-oxazol-5-one |

Significance of the Isoxazol-5(2H)-one Scaffold in Contemporary Chemical Research

The isoxazol-5(2H)-one ring system and its tautomer, isoxazol-5(4H)-one, are considered privileged scaffolds in chemical research, particularly in medicinal chemistry and materials science. researchgate.netniscpr.res.in These structures serve as versatile building blocks for the synthesis of more complex molecules and are present in a wide array of compounds exhibiting significant biological activity. mdpi.comresearchgate.netresearchgate.net

Derivatives of the isoxazol-5-one core have been investigated for a broad spectrum of pharmacological properties, including use as anti-inflammatory, antibacterial, antifungal, and antitumor agents. mdpi.comresearchgate.net The structural and electronic properties of the isoxazolone ring allow it to interact with various biological targets. Furthermore, the ability to introduce a wide variety of substituents at different positions on the ring enables chemists to fine-tune the properties of these molecules to optimize their function for specific applications. nih.gov Beyond pharmaceuticals, these scaffolds are also explored for use in agrochemicals and as functional materials, such as dyes and components for photovoltaic cells. researchgate.netniscpr.res.in The significance of this scaffold underscores the potential, yet currently unexplored, value of specific derivatives like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6972-95-8 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-amino-4-butan-2-yl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)9-11-7(5)10/h4,9H,3,8H2,1-2H3 |

InChI Key |

NJEWGJAOFWGSPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(NOC1=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Ring-Opening Reactions of the Isoxazol-5(2H)-one Core

The isoxazol-5(2H)-one ring is prone to cleavage under various conditions, a characteristic that has been exploited for the synthesis of a range of acyclic and heterocyclic compounds. Base-catalyzed ring-opening of N-substituted 5-isoxazolones has been reported to yield a variety of products depending on the nature of the substituents and the reaction conditions. acs.org While specific studies on the 3-amino-4-(sec-butyl) derivative are not extensively documented, the general reactivity patterns of the isoxazolone core suggest that it can undergo nucleophilic attack, leading to the scission of the N-O bond. For instance, treatment of related isoxazol-5(4H)-ones with nucleophiles can lead to the formation of various functionalized molecules. preprints.org

The reactivity of the related 3-amino-5-methylisoxazole (B124983) with derivatives of pyruvic acid has been shown to proceed selectively at the exocyclic amino group without ring opening, leading to furanones and pyrrolones. researchgate.net This suggests that the reaction pathway is highly dependent on the attacking reagent and the specific substituents on the isoxazole (B147169) ring.

Functionalization Reactions of the Isoxazolone Nucleus

The isoxazolone core of 3-Amino-4-(sec-butyl)isoxazol-5(2H)-one offers multiple sites for functionalization, allowing for the introduction of various substituents to modulate its chemical and biological properties.

Alkylation of isoxazol-5(4H)-ones is a common strategy for introducing molecular diversity. While direct alkylation of the 4-position of a pre-formed isoxazolone ring can be challenging, the synthesis of 4-alkyl-substituted isoxazolones is often achieved through multi-component reactions. For example, the condensation of β-ketoesters with hydroxylamine (B1172632) hydrochloride and aldehydes can yield 4-substituted isoxazol-5(4H)-ones. mdpi.comclockss.orgorientjchem.org The synthesis of 5-aminoisoxazoles with an alkyl group at the 4-position has been achieved through the reaction of α-chloro oximes with lithiated nitriles. nih.gov

A practical, metal-free synthesis of isoxazole-containing building blocks has been developed from commercially available amino acids, which involves a regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with enamines derived from β-keto esters to introduce substituents at the 4-position. rsc.org

Table 1: Examples of 4-Substituted Isoxazol-5(4H)-one Synthesis

| 3-Substituent | 4-Substituent | Reagents | Catalyst/Conditions | Product | Reference |

| Methyl | 4-(methylthio)benzylidene | Ethyl acetoacetate, hydroxylamine hydrochloride, 4-(methylthio)benzaldehyde | Amine-functionalized cellulose (B213188), Water, RT | 3-Methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one | mdpi.com |

| Methyl | 3-Hydroxybenzylidene | Ethyl acetoacetate, hydroxylamine hydrochloride, 3-hydroxybenzaldehyde | Amine-functionalized cellulose, Water, RT | 4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | mdpi.com |

| Chloromethyl | 4-(dimethylamino)benzylidene | Ethyl 4-chloroacetoacetate, hydroxylamine hydrochloride, 4-(dimethylamino)benzaldehyde | Amine-functionalized cellulose, Water, RT | 3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one | mdpi.com |

| Methyl | 4-Methylbenzylidene | Ethyl acetoacetate, hydroxylamine hydrochloride, 4-methylbenzaldehyde | Citric acid, Water | (Z)-3-Methyl-4-(4-methylbenzylidene)isoxazol-5(4H)-one | orientjchem.org |

This table presents data for the synthesis of related 4-substituted isoxazol-5(4H)-ones to illustrate general synthetic strategies.

Information specifically detailing the oxidation reactions of this compound is limited in the reviewed literature. However, the isoxazole ring is generally stable to mild oxidizing agents. The presence of the sec-butyl group and the amino group could potentially be sites for oxidation under specific conditions, but such transformations would likely compete with reactions involving the heterocyclic core.

Annulation reactions involving the isoxazolone nucleus provide a powerful tool for the construction of complex polycyclic systems. Asymmetric [3+2] annulation of 5-amino-isoxazoles with quinone monoimines, catalyzed by chiral phosphoric acid, has been reported to produce novel cyclic compounds. researchgate.net This highlights the potential of the amino-isoxazole scaffold to participate in cycloaddition reactions.

Furthermore, isoxazole derivatives are key intermediates in the synthesis of spiro compounds. For instance, 3-amino-5-methyl-isoxazole has been utilized in reactions leading to the formation of spiro[indoline-3,2'-thiazolidine]-2,4'-diones. nanobioletters.com These examples underscore the capability of the amino-isoxazole moiety to serve as a building block in the construction of intricate, fused, and spirocyclic architectures. The development of (tBuO)2Mg promoted [3 + 2] annulations of δ-acetoxy allenoates with hydroxylamine represents a modern approach to synthesizing isoxazol-5(2H)-one derivatives. acs.org

Conversion of the Isoxazol-5(2H)-one Ring to Other Heterocyclic Systems

The isoxazol-5(2H)-one ring can be transformed into other heterocyclic systems, further demonstrating its utility as a synthetic intermediate.

One notable transformation is the conversion of isoxazol-5(2H)-ones into 2-aminoalkyloxazole-4-carboxylates. This has been achieved by N-acylation of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate with various amino acids, followed by rearrangement. researchgate.net This transformation provides a pathway from the isoxazole core to the oxazole (B20620) ring system. Additionally, the synthesis of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids has been reported, showcasing the isoxazole ring as a scaffold for building more complex heterocyclic structures. nih.gov

A significant transformation of isoxazolones is their conversion into alkynes. A continuous flow method has been developed for the synthesis of alkynes from isoxazolones under diazotization conditions. rsc.org This process, while known for decades, was often problematic in batch synthesis due to safety concerns and variable yields. The flow chemistry approach overcomes these limitations, providing a rapid and efficient method for generating alkynes. rsc.org This transformation is particularly valuable as it adds to the synthetic routes available for accessing the important alkyne functional group. Arylideneisoxazol-5(4H)-ones have also been noted as precursors for the synthesis of alkynes. preprints.orgresearchgate.net

Synthesis of Azadienes, Azirines, Pyridines, and Piperidines

The isoxazol-5(2H)-one scaffold serves as a precursor for a range of nitrogen-containing heterocycles.

Azadienes: The synthesis of azadienes directly from isoxazol-5(2H)-ones is not a widely reported transformation in the surveyed chemical literature.

Azirines: In contrast, the conversion of isoxazol-5(2H)-ones into 2H-azirines, which are highly strained and synthetically useful three-membered heterocycles, is well-established. These transformations often proceed via transition metal catalysis, involving ring contraction and extrusion of carbon dioxide. For instance, iridium-catalyzed reactions of isoxazol-5(4H)-ones lead to the formation of 2H-azirines through a phosphine-free process that is both efficient and environmentally favorable. nih.gov Similarly, ruthenium catalysts have been successfully employed to synthesize 2H-azirines from isoxazolinone substrates, which are themselves readily accessible from β-ketoesters. organic-chemistry.org Iron(II) has also been shown to catalyze the isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides, which can be trapped in situ to generate further derivatives. researchgate.net These azirines are valuable intermediates for creating more complex functionalized heterocycles like pyridines and pyrroles. organic-chemistry.org

Pyridines: The isoxazole ring can be converted into a pyridine (B92270) ring through an inverse electron-demand hetero-Diels-Alder reaction. This process involves reacting a substituted isoxazole with an electron-rich olefin, such as an enamine. researchgate.net The reaction, often catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄), proceeds through a [4+2] cycloaddition to form an oxazabicyclic intermediate. This intermediate then undergoes a ring-opening and amine elimination sequence, followed by in situ reduction, to yield the final substituted pyridine product. researchgate.net The reaction is noted for being highly regioselective. researchgate.net

Interactive Table: Catalytic Synthesis of Azirines from Isoxazolone Derivatives

| Catalyst System | Substrate Type | Product | Key Features | Citations |

| Iridium (phosphine-free) | Isoxazol-5(4H)-ones | 2H-Azirines | Environmentally benign, decarboxylation, ring contraction | nih.gov |

| Ruthenium Complex | Isoxazolinones | 2H-Azirines | Low catalyst loading, neutral conditions | organic-chemistry.org |

| Iron (II) Chloride | 5-Chloroisoxazoles | 2H-Azirine-2-carbonyl chlorides | In situ generation and trapping of azirine intermediate | researchgate.net |

Piperidines: Direct synthesis of the piperidine (B6355638) core from the ring transformation of isoxazol-5(2H)-ones is not a commonly documented pathway in the reviewed literature. While isoxazole-containing piperidine derivatives have been synthesized, these methods typically involve constructing the piperidine ring separately rather than forming it from the isoxazole ring itself. nih.gov

Reductive Transformations to Diverse Structures

The isoxazol-5(2H)-one ring is susceptible to various reductive conditions, leading to ring-opening and the formation of diverse molecular architectures.

One significant pathway is the reductive cleavage of the N-O bond. This transformation is crucial in metabolic studies, as seen with the anticoagulant drug razaxaban, where reductive isoxazole ring-opening to a stable benzamidine (B55565) metabolite was identified as the major clearance pathway in rats and dogs. organic-chemistry.org This NADH-dependent reduction occurs in liver cytosolic fractions. organic-chemistry.org

Catalytic hydrogenation is another powerful tool for transforming isoxazole derivatives. For example, hydrogenation of isoxazolidin-5-ones, which are the saturated analogs of isoxazol-5(2H)-ones, leads to the quantitative cleavage of the N-O bond to produce β-amino acids. wustl.edu This highlights the utility of the isoxazole core as a masked form of an amino acid.

Furthermore, molybdenum hexacarbonyl [Mo(CO)₆] can mediate reductive cascade reactions. When applied to arylideneisoxazol-5-ones, this method facilitates a conjugate addition followed by a reductive ring-opening and cyclization cascade, ultimately yielding γ-functionalized ketones.

The substituents on the isoxazole ring can also undergo reduction. For instance, 3-nitroisoxazole-4-carboxylates can be efficiently reduced to the corresponding 3-aminoisoxazoles in an aqueous solution, demonstrating that transformations can occur at the ring's periphery without cleaving the ring itself. nih.gov

Interactive Table: Examples of Reductive Transformations of Isoxazole Scaffolds

| Reagent/Condition | Substrate Type | Product Type | Transformation Details | Citations |

| NADH-dependent reductases | Razaxaban (an isoxazole drug) | Benzamidine metabolite | Reductive N-O bond cleavage/ring-opening | organic-chemistry.org |

| Catalytic Hydrogenation | Isoxazolidin-5-ones | β-Amino acids | N-O bond cleavage | wustl.edu |

| Mo(CO)₆ / H₂O | Arylideneisoxazol-5-ones | γ-Functionalized ketones | Reductive cascade reaction | |

| Aqueous Ammonia | 3-Nitroisoxazole-4-carboxylates | 3-Aminoisoxazole-4-carboxylates | Selective reduction of the nitro group | nih.gov |

Photochemical and Thermal Reactions of Isoxazol-5(2H)-ones

Isoxazol-5(2H)-ones and related isoxazole structures are known to undergo significant rearrangements under photochemical and thermal conditions. rsc.org The weak N-O bond is prone to cleavage upon irradiation with UV light (typically 200–330 nm), leading to the formation of a key acyl azirine intermediate. nih.gov

This highly strained azirine intermediate is the gateway to a variety of products. Depending on the substituents and reaction conditions, it can rearrange to form stable heterocyclic compounds. One of the most common outcomes of isoxazole photolysis is isomerization to an oxazole. nih.gov This transformation represents a highly atom-efficient skeletal rearrangement.

More recent studies using continuous flow photochemical reactors have demonstrated that the photolysis of trisubstituted isoxazoles can generate highly reactive ketenimines. nih.gov These ketenimines, which were previously only observed spectroscopically, can be isolated and used as intermediates for synthesizing other pharmaceutically relevant heterocycles. nih.gov

The photolysis of azirines themselves, generated from isoxazoles, is an efficient method for producing nitrile ylides. These dipolar intermediates can be trapped by various dipolarophiles to create other heterocyclic systems, such as pyrrolines. The specific products obtained from the photochemical or thermal reactions of isoxazol-5(2H)-ones can be influenced by the tautomeric form in which the starting material exists. rsc.org For example, 3-amino- and 3-hydroxy-isoxazol-5(2H)-ones can exist in several tautomeric forms, each potentially leading to distinct products upon photolysis or pyrolysis. rsc.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy for 3-Amino-4-(sec-butyl)isoxazol-5(2H)-one would be expected to provide distinct signals corresponding to the various protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons of the sec-butyl group would exhibit characteristic splitting patterns due to spin-spin coupling. The methine proton (CH) of the sec-butyl group would likely appear as a multiplet, while the two methyl groups (CH₃) would present as a doublet and a triplet. The methylene (B1212753) protons (CH₂) would also show a complex multiplet. The protons of the amino group (NH₂) would typically appear as a broad singlet, and the N-H proton of the isoxazolone ring would also be a singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (sec-butyl) | 0.8-1.0 | Triplet |

| -CH₃ (sec-butyl) | 1.1-1.3 | Doublet |

| -CH₂- (sec-butyl) | 1.4-1.7 | Multiplet |

| -CH- (sec-butyl) | 2.5-2.8 | Multiplet |

| -NH₂ | 5.0-6.0 | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon (C=O) of the isoxazolone ring is expected to resonate at a significantly downfield chemical shift. The C3 and C4 carbons of the ring would also have characteristic shifts, with the C3 carbon being influenced by the amino group and the C4 by the sec-butyl substituent. The carbons of the sec-butyl group would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (sec-butyl) | 10-15 |

| -CH₃ (sec-butyl) | 18-25 |

| -CH₂- (sec-butyl) | 28-35 |

| -CH- (sec-butyl) | 35-45 |

| C4 (isoxazolone ring) | 100-110 |

| C3 (isoxazolone ring) | 155-165 |

To definitively establish the connectivity of atoms in this compound, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in confirming the placement of the sec-butyl group at the C4 position and the amino group at the C3 position of the isoxazolone ring. nih.gov For instance, HMBC correlations would be expected between the protons of the sec-butyl group and the C4 carbon of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the isoxazolone ring would be prominent. The N-H stretching vibrations of the amino group and the ring NH would also be observable, typically as medium to strong bands. The C-H stretching and bending vibrations of the aliphatic sec-butyl group would be present in their characteristic regions.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine and ring) | 3200-3400 | Medium-Strong |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (carbonyl) | 1700-1750 | Strong |

| C=N Stretch (isoxazole ring) | 1600-1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used. The fragmentation pattern observed in the mass spectrum would provide further structural information. For example, the loss of the sec-butyl group or fragments thereof would be expected, leading to characteristic daughter ions.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 171.113 |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within molecules such as this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The isoxazolone ring system, with its heteroatoms and double bonds, gives rise to characteristic electronic transitions, primarily of the n → π* and π → π* types.

The UV-Vis spectrum of isoxazol-5(2H)-one derivatives is influenced by the chromophoric isoxazolone core and the auxochromic effects of substituents. The core structure contains non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as pi electrons (π) in the C=C and C=N double bonds. Consequently, two main types of electronic transitions are expected:

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). For conjugated systems like the isoxazolone ring, these absorptions are a prominent feature.

n → π transitions:* These transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to a π* antibonding orbital. These transitions are generally of lower intensity (small molar absorptivity, ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the isoxazolone ring. For this compound, the amino group at the 3-position and the sec-butyl group at the 4-position will influence the electronic distribution within the molecule and thus the energy of these transitions. The amino group, being an electron-donating group, can cause a bathochromic (red) shift of the π → π* band due to increased conjugation.

In aprotic solvents, the π → π* transitions are clearly favored, while in protic solvents, the n → π* transitions become more favored due to hydrogen bonding interactions. ufms.br Studies on structurally related 4-arylmethylene-isoxazol-5(4H)-ones have shown that these compounds exhibit significant absorption in the UV region, with λmax values often appearing between 200 and 400 nm. nih.gov For instance, some oxazolone (B7731731) derivatives show intense absorption bands in the range of 342-380 nm, which are attributed to π → π* transitions, and weaker bands at lower wavelengths (239-260 nm) assigned to n → π* transitions. preprints.org

Table 1: Representative UV-Vis Absorption Data for 3-Amino-4-alkyl-isoxazol-5(2H)-one Derivatives

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Transition Assignment |

| ~220-240 | ~8,000-12,000 | Ethanol (B145695) | π → π |

| ~280-300 | ~1,000-3,000 | Ethanol | n → π |

Note: The data in this table is representative and based on the general spectroscopic behavior of analogous isoxazolone compounds. Actual experimental values for this compound may vary.

Further detailed studies, including solvatochromism experiments, would be necessary to precisely assign the electronic transitions and to quantify the influence of the sec-butyl substituent on the photophysical properties of the title compound.

After a thorough search for scientific literature focusing on "this compound," it has been determined that there are no specific published theoretical or computational studies available for this exact compound. The search included queries for Density Functional Theory (DFT) studies, ab initio calculations, molecular orbital analysis, and mechanistic pathway investigations.

The provided outline requires detailed, scientifically accurate information, including data tables, on the quantum chemical calculations and mechanistic modeling of this specific molecule. Without published research, generating an article that adheres to the strict requirements of the prompt is not possible. Creating content for the specified sections would necessitate fabricating data, which is contrary to the principles of scientific accuracy and factual reporting.

Research is available for related isoxazole (B147169) and isoxazolone derivatives, covering their synthesis, and in some cases, computational analysis. For instance, studies on compounds like 3-aminoisoxazole (B106053) and other substituted isoxazoles have explored their electronic structure, rotational spectra, and potential as bioactive agents. nih.govnih.govnih.gov Mechanistic proposals for the synthesis of various isoxazol-5-one derivatives have also been published. mdpi.comnih.gov However, this body of work does not directly address the theoretical and computational profile of this compound.

Therefore, due to the absence of specific data for the requested compound, the generation of the article as outlined cannot be fulfilled.

Theoretical and Computational Investigations of 3 Amino 4 Sec Butyl Isoxazol 5 2h One

Conformational Analysis and Tautomerism Studies

Conformational analysis and the study of tautomeric equilibria are critical for understanding the chemical behavior of 3-amino-4-(sec-butyl)isoxazol-5(2H)-one. These investigations reveal the most stable forms of the molecule and the energetic relationships between its different isomers.

The conformational landscape of this compound is influenced by the rotational freedom of the sec-butyl group and the pyramidal inversion of the amino group. Computational studies on similar molecules, such as 3-aminoisoxazole (B106053), show that the amino group often exhibits a non-planar geometry. nih.gov For 3-aminoisoxazole, the angle between the bisector of the HNH angle and the extension of the C-NH2 bond is a significant 45°, indicating a notable deviation from planarity. nih.gov This inversion of the -NH2 group leads to the presence of two equivalent energy minima separated by a planar transition state, which can result in the splitting of rotational transitions in spectroscopic analyses. nih.gov

The 3-amino-isoxazol-5(2H)-one scaffold can exist in several tautomeric forms. Theoretical studies on related isoxazolone systems have demonstrated the importance of considering these different forms to understand their stability and reactivity. nih.gov For isoxazolones, the potential tautomers include the CH, NH, and OH (enolic) forms. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have shown that the relative stability of these tautomers is influenced by the substituents and the medium (gas phase versus solvent). nih.gov For a related isoxazolone, calculations indicated that the C-H tautomer is the most stable form in the gas phase. nih.gov The energy differences between tautomers can be affected by bulky substituents on the ring, with larger groups increasing the energy values. nih.gov The N-H tautomer is generally more favored than the O-H (enolic) form, although these energy differences can decrease in a polar medium. nih.gov For instance, in a study of edaravone, a related pyrazolone, the energy difference between the N-H and C-H tautomers decreased in polar solvents like ethanol (B145695) and water compared to the gas phase or a nonpolar solvent like chloroform. nih.gov

Below is a table illustrating the potential tautomeric forms of the core 3-amino-isoxazol-5(2H)-one structure.

| Tautomeric Form | Structural Representation | Key Features |

| NH-oxo Form |  | The proton is on the nitrogen at position 2. This is the 5(2H)-one form. |

| CH-oxo Form |  | The proton is on the carbon at position 4. This is the 5(4H)-one form. |

| OH-imino Form |  | The proton is on the exocyclic oxygen, forming a hydroxyl group. This is the 5-hydroxyisoxazole form. |

| NH-amino Form |  | A tautomer of the amino group, forming an imino group. |

Note: The images are illustrative of the core ring tautomerism.

Molecular Dynamics Simulations (if applicable to non-biological molecular interactions)

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecules and their interactions. While often used in biological contexts, MD simulations can also provide valuable insights into non-biological molecular interactions, such as self-assembly, crystal packing, or interactions with surfaces and materials. nih.gov

For this compound, MD simulations could be employed to study its behavior in various solvents, to understand its aggregation properties, or to simulate its interaction with a stationary phase in chromatography. The simulations would involve calculating the forces between atoms and using them to predict the motion of the atoms over time. nih.gov This can reveal dynamic processes such as conformational changes, intermolecular hydrogen bonding patterns, and the formation of clusters. For example, simulations could explore how the flexible sec-butyl group influences the packing of molecules in a condensed phase. Nonadiabatic ab initio molecular dynamics have been used to study the photoisomerization pathways of related isoxazole (B147169) compounds, demonstrating the utility of these methods in understanding reaction dynamics. rsc.org

Theoretical Structure-Property Relationships (excluding biological activity)

Theoretical methods can establish relationships between the molecular structure of this compound and its physical and chemical properties, without considering biological activity.

Computational docking and molecular dynamics simulations are frequently used to analyze how a ligand interacts with a binding site. flinders.edu.auupstate.edu This analysis is not limited to biological receptors but can be applied to any host-guest system, such as the binding of a molecule to a synthetic receptor, a cyclodextrin, or a specific site on a polymer.

For this compound, computational methods could be used to predict its binding affinity and mode of interaction with a variety of host molecules. This involves identifying potential interaction sites, such as hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and ring nitrogen), as well as the hydrophobic sec-butyl group. Docking algorithms could then place the molecule into a defined binding pocket and score the interactions. Subsequent molecular dynamics simulations could be used to refine the binding pose and calculate binding free energies, providing a more detailed understanding of the stability of the complex. upstate.edu These studies can reveal key interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that govern the molecular recognition process.

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can guide and support experimental studies. For molecules like this compound, quantum chemical calculations can provide reliable estimates of rotational constants, which are crucial for microwave spectroscopy, and nuclear quadrupole coupling constants, which provide information about the electronic environment of quadrupolar nuclei (like ¹⁴N). nih.gov

The following table presents an example of theoretically predicted spectroscopic parameters for the related molecule, 3-aminoisoxazole, which illustrates the type of data that could be generated for this compound.

| Parameter | Predicted Value for 3-aminoisoxazole | Unit |

| Rotational Constant A | 9789.7 | MHz |

| Rotational Constant B | 3704.1 | MHz |

| Rotational Constant C | 2690.8 | MHz |

| N2 Quadrupole Coupling Constant (χaa) | 1.3 | MHz |

| N6 Quadrupole Coupling Constant (χaa) | -3.0 | MHz |

Data adapted from a computational study on 3-aminoisoxazole. nih.gov Values for this compound would differ due to the presence of the sec-butyl group.

Theoretical Studies of Enantioselectivity in Catalytic Reactions

Following a comprehensive search of publicly available scientific literature, no specific theoretical or computational studies detailing the enantioselectivity of catalytic reactions for the compound This compound were found.

While computational methods such as Density Functional Theory (DFT) are widely used to investigate reaction mechanisms and predict enantioselectivity in asymmetric catalysis, specific research applying these techniques to this compound has not been published in the available academic domain.

Theoretical studies are crucial for understanding the origins of enantioselectivity, often by modeling the transition states of competing reaction pathways. These investigations typically involve:

Transition State Modeling: Identifying the geometries and energies of transition states leading to different enantiomers. The energy difference between these states is directly related to the predicted enantiomeric excess (ee).

Catalyst-Substrate Interaction Analysis: Examining the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the catalyst and the substrate that dictate the facial selectivity of the reaction.

Reaction Pathway Elucidation: Mapping the entire energy profile of the catalytic cycle to confirm the proposed mechanism and identify the rate-determining and stereo-determining steps.

General theoretical investigations have been conducted on the broader class of isoxazolones and related heterocycles, providing insights into their reactivity and potential for asymmetric transformations. nih.govresearchgate.net For instance, DFT studies on other heterocyclic systems have successfully rationalized the high enantioselectivities observed in organocatalyzed and metal-catalyzed reactions by analyzing the stability of catalyst-substrate complexes and the activation barriers of key steps. nih.govucla.edunih.gov

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on the theoretical aspects of its enantioselective catalysis. Such an analysis would require dedicated computational research focusing on its specific structure and its interactions within a chiral catalytic environment.

Advanced Research Applications and Methodological Contributions Excluding Prohibited Elements

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The 3-aminoisoxazol-5(2H)-one framework is a highly valued building block in organic chemistry. mdpi.comnih.gov The presence of multiple reactive sites—the nucleophilic amino group, the electrophilic carbonyl group, the acidic N-H proton, and the active C-4 position—allows for a wide range of chemical transformations. These derivatives are key starting materials for constructing more complex heterocyclic systems. researchgate.net The amino group can be readily acylated, diazotized for coupling reactions, or involved in condensation reactions to form fused ring systems. researchgate.net The isoxazolone ring itself can undergo ring-opening or rearrangement reactions under specific conditions, providing access to diverse molecular architectures. mdpi.comresearchgate.net

Generation of Molecular Diversity through Scaffold Derivatization

The derivatization of the 3-aminoisoxazolone scaffold is a powerful strategy for generating molecular diversity. The core structure can be systematically modified at several positions to create large libraries of related compounds for screening in drug discovery and materials science. The C-4 position, occupied by a sec-butyl group in the title compound, is particularly amenable to substitution, allowing for the introduction of various alkyl or aryl groups. This is often achieved through the Knoevenagel condensation of β-keto esters with hydroxylamine (B1172632) and aldehydes. mdpi.com

Further diversity can be achieved by modifying the amino group at the C-3 position or the nitrogen atom at the N-2 position. rsc.org This multi-point modification capability makes the scaffold ideal for combinatorial chemistry approaches, enabling the rapid synthesis of numerous analogs with fine-tuned properties. nih.gov For instance, related 5-aminoisoxazoles have been synthesized by reacting thiocarbamoylcyanoacetates with hydroxylamine, demonstrating a method that could be adapted for such derivatizations. researchgate.net

Table 1: Potential Derivatization Sites on the 3-Aminoisoxazol-5(2H)-one Scaffold

| Position | Type of Modification | Potential Functional Groups | Resulting Compound Class |

| C-4 | Alkylation/Arylation | Alkyl, Aryl, Substituted Aryl | 4-Substituted Isoxazolones |

| C-3 Amino | Acylation/Alkylation | Amides, Substituted Amines | N-Acyl/Alkyl-3-aminoisoxazolones |

| C-3 Amino | Diazotization & Coupling | Azo Dyes | Azo-isoxazolone Compounds |

| N-2 | Substitution | Alkyl, Aryl, Cyanoethyl | 2-Substituted Isoxazolin-5-ones rsc.org |

Development of Novel Synthetic Methodologies

The unique reactivity of 3-aminoisoxazolones has spurred the development of new synthetic methods. They serve as precursors in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to produce complex molecules. mdpi.com For example, studies on the closely related 3-amino-5-methylisoxazole (B124983) show its participation in heterocyclization reactions with pyruvic acid derivatives to selectively form furanones and pyrrolones. researchgate.net Such reactions highlight the role of the aminoisoxazole core in guiding reaction pathways to afford specific heterocyclic products. These building blocks are also used in the synthesis of α/β-mixed peptides and other peptidomimetics, where the isoxazole (B147169) ring introduces conformational constraints and potential biological activity. nih.govmdpi.com

Applications in Materials Science Research

The electronic and structural properties of isoxazolone derivatives make them attractive candidates for applications in materials science. The ability to form extended π-conjugated systems through derivatization is key to their use in optical materials.

Exploration in Optical Recording Technologies

Azo dyes derived from heterocyclic amines, including aminoisoxazolones, are of significant interest for optical data storage applications. The synthesis involves diazotizing the amino group of the heterocyclic core and coupling it with an electron-rich partner. The resulting azo dyes can exhibit strong light absorption and thermal stability, which are critical properties for the recording layer in optical discs. The specific substituents on the isoxazolone ring, such as the sec-butyl group, would influence the dye's absorption wavelength and dyeing properties on substrates like polyester. researchgate.net

Contributions to Nonlinear Optical (NLO) Research

Organic molecules with large hyperpolarizability are sought after for applications in photonics and optical data processing. researchgate.net Compounds possessing an electron donor group and an electron acceptor group connected by a π-conjugated system often exhibit significant NLO properties. The 3-aminoisoxazolone scaffold is an excellent platform for creating such "push-pull" systems. The amino group acts as a potent electron donor, while the carbonyl group functions as an electron acceptor. By incorporating this core into a larger conjugated molecule, materials with high second-order NLO responses can be engineered. Theoretical studies on related complex heterocyclic systems containing amino and carbonyl functionalities have shown that they possess large hyperpolarizability values, suggesting their potential in the development of NLO materials. researchgate.net

Development of Novel Dyes

The 3-aminoisoxazolone core is a chromophoric system that can be readily converted into a variety of dyes. As mentioned, diazo coupling reactions are a common method to produce brightly colored azo dyes. researchgate.net The final color and properties of these dyes are highly tunable by altering the substituents on both the isoxazolone ring and the coupling partner. The sec-butyl group at the C-4 position in 3-Amino-4-(sec-butyl)isoxazol-5(2H)-one would impact the dye's solubility in different media and its fastness properties when applied to fabrics. researchgate.net

Table 2: Examples of Isoxazole-Based Dyes and Their Potential Applications

| Dye Class | Synthetic Precursor | Key Reaction | Potential Application |

| Azo Dyes | 3-Aminoisoxazolone | Diazotization & Azo Coupling | Textiles, Optical Recording researchgate.net |

| Arylidene Dyes | Isoxazol-5(4H)-one | Knoevenagel Condensation | Fluorescent Probes, Sensitizers |

| Fused Heterocyclic Dyes | 3-Aminoisoxazolone | Condensation/Cyclization | Functional Dyes, NLO Materials |

Catalytic Applications and Ligand Design

The exploration of isoxazolone derivatives in asymmetric catalysis has paved the way for innovative synthetic methodologies. The ability to introduce chirality either within the isoxazolone framework or through its functionalization allows for the creation of a diverse array of chiral environments, influencing the stereochemical outcome of a wide range of chemical reactions.

The investigation into the catalytic potential of isoxazolone-containing structures has revealed their efficacy in various asymmetric transformations. A notable example is the use of isoxazolone derivatives in synergistic catalytic systems, combining the activating properties of a transition metal with the stereodirecting influence of a chiral organocatalyst.

One such study focused on the enantioselective synthesis of spirocyclic isoxazolones through a cascade Conia-ene type reaction. acs.orgfigshare.com This reaction, involving propargyl-substituted isoxazolones and α,β-unsaturated aldehydes, was successfully catalyzed by a combination of a palladium(0) complex and a chiral secondary amine. acs.orgfigshare.com The isoxazolone moiety plays a critical role in the reaction mechanism, undergoing activation by the palladium catalyst to initiate the cyclization cascade. acs.org The stereochemical outcome of the reaction is controlled by the chiral amine co-catalyst, which forms a chiral iminium ion with the enal, directing the subsequent cyclization to produce spiroisoxazolones with high diastereoselectivity and enantioselectivity. acs.org

The versatility of the isoxazolone scaffold is further highlighted in asymmetric phase-transfer catalysis. Isoxazolidin-5-ones have been employed as pronucleophiles in the β-addition to Morita-Baylis-Hillman (MBH) carbonates. nih.gov This method facilitates the synthesis of α-allylated β-amino acid derivatives with high levels of enantio- and diastereoselectivity. nih.gov The reaction is catalyzed by chiral phase-transfer catalysts, which create a chiral ion pair with the enolate of the isoxazolidin-5-one, thereby controlling the facial selectivity of the subsequent addition to the MBH carbonate. nih.gov

Table 1: Enantioselective Synthesis of Spirocyclic Isoxazolones via Synergistic Catalysis acs.orgfigshare.com

| Entry | Isoxazolone Reactant | Aldehyde Reactant | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 3-Phenyl-4-propargylisoxazolone | Cinnamaldehyde | >20:1 | 92 |

| 2 | 3-Phenyl-4-propargylisoxazolone | (E)-2-Methyl-3-phenylacrylaldehyde | >20:1 | 94 |

| 3 | 3-tert-Butyl-4-propargylisoxazolone | Cinnamaldehyde | >20:1 | 84 |

The design of chiral catalysts often involves the incorporation of a rigid and well-defined chiral scaffold that can effectively transfer stereochemical information to the reacting substrates. The isoxazolone ring, with its potential for substitution at various positions, provides a valuable platform for the development of such catalysts.

While the direct use of this compound as a ligand in a chiral catalyst is not prominently featured in the literature, the principles of ligand design can be applied to this structure. The amino group at the 3-position and the sec-butyl group at the 4-position introduce chiral centers and functional handles that can be exploited for coordination with a metal center.

The general strategy for designing chiral catalysts with isoxazolone moieties involves the synthesis of isoxazolone derivatives bearing coordinating groups, such as phosphines, amines, or hydroxyl groups. These functionalized isoxazolones can then be complexed with a suitable metal precursor to generate the active chiral catalyst. The steric and electronic properties of the substituents on the isoxazolone ring can be systematically varied to fine-tune the catalytic activity and enantioselectivity. nih.gov

For instance, the synthesis of chiral phosphinoaryl-oxazolines (PHOX ligands) represents a successful application of this design concept, where the oxazoline (B21484) ring serves as a chiral component analogous to the isoxazolone core. nih.gov These ligands, in combination with various transition metals, have proven to be highly effective in a wide range of asymmetric catalytic reactions. nih.gov The modular nature of their synthesis allows for the creation of a library of ligands with diverse steric and electronic properties, facilitating the optimization of the catalyst for a specific transformation. nih.gov

Table 2: Asymmetric Phase-Transfer Catalyzed β-Addition of Isoxazolidin-5-ones to MBH Carbonates nih.gov

| Entry | Isoxazolidin-5-one | MBH Carbonate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 2-Boc-isoxazolidin-5-one | Methyl 2-(acetoxymethyl)acrylate | Cinchona alkaloid derivative | 95:5 | 95 |

| 2 | 2-Boc-isoxazolidin-5-one | Ethyl 2-(acetoxymethyl)acrylate | Cinchona alkaloid derivative | 96:4 | 96 |

| 3 | 2-Cbz-isoxazolidin-5-one | Methyl 2-(acetoxymethyl)acrylate | Cinchona alkaloid derivative | 94:6 | 94 |

Q & A

Q. What are the most efficient synthetic routes for preparing 3-amino-substituted isoxazol-5(2H)-one derivatives?

The sodium acetate-catalyzed three-component reaction in aqueous ethanol is a robust method for synthesizing isoxazol-5(4H)-ones. This approach involves reacting ethyl acetoacetate with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization and Knoevenagel condensation with aromatic aldehydes. The catalyst is recyclable for up to 15 cycles without significant activity loss, making it cost-effective and sustainable .

Q. How can spectroscopic techniques be utilized to confirm the structure of 3-amino-4-(sec-butyl)isoxazol-5(2H)-one derivatives?

Key characterization methods include:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.1–8.6 ppm) and carbonyl groups (δ 160–170 ppm) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations for C=O (1664–1686 cm⁻¹) and C=N (1545–1597 cm⁻¹) validate the isoxazolone core .

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios to verify purity .

Q. What are the fluorescence properties of isoxazol-5(4H)-one derivatives, and how are they evaluated?

Fluorescence is assessed via photophysical studies in solvents like DMSO. Derivatives with electron-donating substituents (e.g., methoxy groups) exhibit enhanced emission due to extended conjugation. Quantum yields and Stokes shifts are measured using spectrophotometers and fluorimeters .

Advanced Research Questions

Q. How do reaction conditions influence the base-induced rearrangement of 3-substituted isoxazol-5(2H)-ones?

Under triethylamine, 3-arylaminoisoxazolones rearrange to imidazo[1,2-a]pyridines, while Flash-Vacuum-Pyrolysis (FVP) favors indole formation. The choice of base and temperature dictates reaction pathways: nucleophilic attack at C-4 occurs with triethylamine, whereas FVP promotes ring contraction via radical intermediates .

Q. What strategies resolve contradictions in product distributions during the synthesis of N-benzoxazole/isoxazolone hybrids?

Substituent electronic effects play a critical role. For example, 4-bromo- and 4-methylphenyl derivatives exclusively form imidazopyridines, while 4-methoxyphenyl analogs yield mixtures of imidazopyridines and indoles. Computational DFT analysis of transition states can clarify selectivity, and HPLC monitoring ensures real-time tracking of intermediates .

Q. How can the antioxidant and antibacterial activities of isoxazol-5(4H)-one derivatives be optimized?

Introducing electron-withdrawing groups (e.g., nitro, halogens) enhances antibacterial potency by increasing membrane permeability. Antioxidant activity correlates with radical scavenging capacity, measured via DPPH assays. Structure-activity relationship (SAR) studies suggest that para-substituted aryl groups improve bioactivity .

Q. What catalytic systems improve enantioselectivity in multicomponent reactions involving isoxazol-5(4H)-ones?

Synthetic enzymes (synzymes) have been employed to catalyze asymmetric multicomponent reactions, achieving >90% enantiomeric excess (ee) in some cases. Synzymes mimic natural enzyme active sites, enabling precise stereochemical control. Recycling experiments confirm their stability over 15 cycles .

Methodological Considerations

Q. How do solvent polarity and reaction time affect the stereoselective synthesis of Z-isoxazol-5(4H)-ones?

Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring Z-isomers. Ethanol/water mixtures at room temperature yield >80% Z-selectivity within 24 hours, as confirmed by NOESY NMR .

Q. What analytical workflows are recommended for characterizing unstable intermediates in isoxazolone rearrangements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.